Heptaminol

概要

説明

ヘプタミノールは、正の異心性作用を持つ心臓刺激薬として分類されるアミノアルコールです。冠血流量を増やし、軽度の末梢血管収縮を示します。 ヘプタミノールは、心臓収縮の改善効果があるため、特に起立性低血圧などの低血圧の治療によく用いられます .

2. 製法

合成経路と反応条件: ヘプタミノールは、2-メチル-2-ヘプタノールとアンモニアの反応によって合成できます。反応は通常、白金またはパラジウムなどの触媒の存在下、高圧でアルコールをアンモニアと加熱することを含みます。 このプロセスにより、ヘプタミノールの生成が起こります .

工業的生産方法: ヘプタミノールの工業的生産は、同様の合成経路を使用しますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されています。 生成物は、蒸留または再結晶によって精製され、医薬品グレードのヘプタミノールが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Heptaminol can be synthesized through the reaction of 2-methyl-2-heptanol with ammonia. The reaction typically involves heating the alcohol with ammonia in the presence of a catalyst, such as platinum or palladium, under high pressure. This process results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain pharmaceutical-grade this compound .

化学反応の分析

Nucleophilic Substitution Reactions

Heptaminol’s primary amino group participates in nucleophilic substitution reactions, forming derivatives for analytical or synthetic purposes.

Reaction with 2,4-Dinitrofluorobenzene (DNFB)

In borate buffer (pH 7.8–8.5), this compound reacts with DNFB to yield a dinitrophenyl derivative. This reaction is utilized in UV-spectrophotometric quantification of the drug in pharmaceutical formulations .

Derivatization with Dansyl Chloride

This compound reacts with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) under alkaline conditions (pH 10.5) to form a fluorescent derivative, enabling trace-level detection .

Salt Formation

This compound is commonly administered as a hydrochloride salt, synthesized via reaction with hydrochloric acid .

Reaction with Electrophilic Reagents

The amino group’s nucleophilicity allows reactions with electrophiles such as acyl chlorides and alkyl halides, though literature on specific products is limited.

Analytical and Mechanistic Insights

-

Stoichiometry : Mole-ratio studies confirm a 1:1 reaction ratio between this compound and dansyl chloride, indicating single-site substitution .

-

Interference Studies : Excipients in formulations (e.g., lactose, starch) do not interfere with derivatization, confirming method specificity .

-

Stability : Reaction products remain stable for >30 min under ambient conditions, facilitating reproducible analysis .

Synthetic and Industrial Relevance

-

Scale-Up : Industrial synthesis involves optimizing borate buffer concentration and reagent stoichiometry to maximize yield (>95%) .

-

Quality Control : HPLC and spectrofluorimetry are standard for validating reaction completeness and product purity .

Key Research Findings

-

This compound’s primary amino group is critical for derivatization efficiency, as steric hindrance from the tertiary alcohol minimally affects reactivity .

-

Fluorescent derivatization methods achieve superior sensitivity (ng/mL range) compared to UV-based techniques .

-

The hydrochloride salt’s crystalline structure enhances stability and bioavailability .

科学的研究の応用

Pharmacological Properties

Heptaminol is primarily recognized for its cardiovascular benefits. It has been utilized in treating hypotension, circulatory collapse, and conditions associated with heart failure. The compound enhances myocardial contractility and improves blood flow by dilating blood vessels.

Key Pharmacological Targets

| Target | Pharmacology | Condition | Potency |

|---|---|---|---|

| CHEMBL2366456 | Myocardial stimulant | Hypotension, circulatory collapse | 15.3 µM [IC50] |

| GO:0051620 | Vasodilator | Asthenia, nervous fatigue | 60.0 µM [Ki] |

| GO:0090493 | Bronchodilator | Mild to moderate heart failure | 650.0 µM [IC50] |

Management of Septic Shock

A notable study evaluated the use of this compound hydrochloride (Heptamyl) in patients experiencing septic shock requiring adrenergic support. The study included 49 patients who were randomly assigned to receive either this compound or standard treatment without it. The findings revealed that those receiving this compound experienced a significantly faster weaning from catecholamines (dopamine and norepinephrine) compared to the control group. Specifically, the duration for weaning off dopamine was reduced (P = 0.008), and for norepinephrine, it was even more pronounced (P = 0.001). Additionally, ICU mortality rates were lower in the this compound group, indicating its potential efficacy in critical care settings .

Potential in Chagas Disease Treatment

This compound's role has also been investigated in the context of Chagas disease due to its vasodilatory effects. Research into drug repurposing has suggested that existing drugs like this compound could be combined with other agents to enhance efficacy against Trypanosoma cruzi infections. Studies have shown that combinations of FDA-approved drugs can yield synergistic effects, potentially leading to new treatment protocols for this neglected tropical disease .

Case Study: Septic Shock Management

- Objective : Assess the impact of this compound on catecholamine weaning duration.

- Participants : 49 patients with septic shock.

- Results :

- Faster weaning from dopamine (P = 0.008).

- Faster weaning from norepinephrine (P = 0.001).

- Lower ICU mortality rate in the this compound group.

Side Effects and Considerations

While this compound is generally well-tolerated, it can interfere with certain diagnostic assays, particularly those used to detect amphetamines in urine tests. A study indicated that patients treated with high doses of this compound tested positive for amphetamines due to cross-reactivity in assays used for drug screening . This highlights the importance of considering potential interactions and side effects when administering this compound.

作用機序

ヘプタミノールは、主に心臓収縮を強化する正の異心性作用によって効果を発揮します。冠血流量を増やし、軽度の末梢血管収縮を示します。 関与する正確な分子標的と経路は完全に解明されていませんが、ヘプタミノールはカテコールアミン放出またはカルシウム代謝に影響を与える可能性があると推測されています .

類似の化合物:

イソメテプテン: 血管収縮作用を持つもう1つのアミノアルコールです。

メチルヘキサンアミン: 類似の心臓血管効果を持つ刺激薬です。

ツアミノヘプタン: 鼻腔充血除去剤として使用されるアミノアルコール.

比較: ヘプタミノールは、心臓刺激薬としての特定の用途と、冠血流量を増やす能力においてユニークです。 イソメテプテンやツアミノヘプタンは主に血管収縮作用のために使用されるのに対し、ヘプタミノールの主要な用途は低血圧の治療と心臓機能の改善です .

類似化合物との比較

Isometheptene: Another amino alcohol with vasoconstrictive properties.

Methylhexanamine: A stimulant with similar cardiovascular effects.

Tuaminoheptane: An amino alcohol used as a nasal decongestant.

Comparison: Heptaminol is unique in its specific application as a cardiac stimulant and its ability to increase coronary blood flow. Unlike isometheptene and tuaminoheptane, which are primarily used for their vasoconstrictive properties, this compound’s primary use is in treating hypotension and improving cardiac function .

生物活性

Heptaminol is an amino alcohol with significant biological activity, primarily recognized for its role as a myocardial stimulant and vasodilator. This compound has garnered attention in various medical applications, particularly in treating orthostatic hypotension and supporting patients in critical care settings. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, clinical studies, and implications for therapeutic use.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO·ClH |

| Molecular Weight | 181.703 g/mol |

| Stereochemistry | Racemic |

| Charge | Neutral |

| Optical Activity | (±) |

The exact mechanism of action of this compound remains partially understood. However, several studies suggest that it may influence catecholamine release and calcium metabolism. This compound has been shown to enhance coronary blood flow and exhibit mild central nervous system (CNS) stimulant effects. It is believed to exert its pharmacological effects through the following pathways:

- Inotropic Effects : this compound demonstrates positive inotropic activity, enhancing cardiac contractility.

- Vasodilation : It acts as a vasodilator, which helps alleviate symptoms of hypotension.

- Catecholamine Modulation : this compound may inhibit the uptake of noradrenaline, contributing to its antihypotensive effects .

Clinical Applications

This compound has been primarily utilized in the following clinical scenarios:

- Orthostatic Hypotension : It is commonly prescribed to manage symptoms associated with this condition.

- Septic Shock Management : Recent studies have evaluated its efficacy in reducing the duration of vasopressor infusion in septic patients .

Case Study: this compound in Septic Shock

A prospective study involving 49 patients with septic shock assessed the impact of this compound on catecholamine weaning. The findings indicated that patients receiving this compound exhibited a significantly faster reduction in the doses of dopamine and norepinephrine compared to those not receiving the drug:

- Dopamine Weaning Duration : P = 0.008

- Norepinephrine Weaning Duration : P = 0.001

Additionally, mortality rates were lower in the this compound group, highlighting its potential benefits in critical care settings .

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound affects calcium currents in cardiac myocytes, leading to a concentration-dependent decrease in calcium current amplitude. For instance:

Safety and Adverse Effects

While generally well-tolerated, this compound can cause side effects similar to other sympathomimetics, including increased heart rate and potential for arrhythmias. Monitoring is essential when used in conjunction with other vasopressors.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

特性

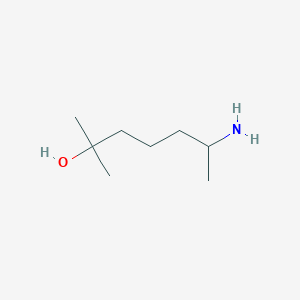

IUPAC Name |

6-amino-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREQLEBVOXIEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

543-15-7 (hydrochloride) | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048484 | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-66-7 | |

| Record name | Heptaminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptaminol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []

ANone: By inhibiting norepinephrine reuptake, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]

ANone: Research suggests this compound may also influence intracellular pH. In rat models, this compound restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]

ANone: In vitro studies on frog epithelium suggest this compound might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, this compound was found to increase the differentiation of satellite cells into myotubes in cell culture. []

ANone: this compound's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]

ANone: this compound appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]

ANone: this compound is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of this compound is also used in some formulations. [, , ]

ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that this compound has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.

ANone: this compound is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]

ANone: Following administration, this compound distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []

ANone: this compound is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]

ANone: While this compound is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.

ANone: The dominant terminal plasma half-life of this compound is approximately 2.5-2.7 hours. []

ANone: In vitro studies have used isolated bovine chromaffin cells to investigate this compound's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []

ANone: Animal models used in this compound research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]

ANone: Clinical trials have assessed this compound's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]

ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of this compound, leading to restrictions on its use. []

ANone: A case report linked this compound use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.

ANone: this compound can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.

ANone: Common techniques include:

- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in various matrices. [, , , , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used for analyzing this compound and its potential metabolites in biological samples. []

- Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]

- Spectrofluorimetry: Employed for sensitive detection of this compound after derivatization with fluorogenic reagents. [, , ]

- Conductometry: Used for determining this compound hydrochloride concentration based on chloride ion precipitation with silver nitrate. []

ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered this compound suggests good dissolution properties. [, ]

ANone: Method validation usually involves assessing parameters like:

ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.

ANone: this compound was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.

ANone: this compound research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into this compound's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。